Cas no 52062-26-7 (4-methoxypyridine-2,6-dicarboxylic acid)
4-methoxypyridine-2,6-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxypyridine-2,6-dicarboxylic acid
- 2,6-pyridinedicarboxylic acid, 4-methoxy-
- 4-Methoxy-2,6-pyridindicarbons?ure
- 4-Methoxy-2,6-pyridinedicarboxylic acid
- SCHEMBL746177
- ALBB-035587
- CCA06226
- J-400618
- Z1198304336
- 4-methoxypyridine-2,6-dicarboxylicAcid
- DB-295478
- DTXSID10440716
- 52062-26-7
- C75439
- DS-19662
- SB52739
- MFCD11036211
- EN300-152825
- AKOS006307785
- CS-0162608
-
- MDL: MFCD11036211
- Inchi: 1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
- InChI Key: INGKNNWONGEVCL-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=O)O)N=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 197.03241
- Monoisotopic Mass: 197.03242232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 96.7Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 484.4±45.0 °C at 760 mmHg
- Flash Point: 246.8±28.7 °C
- PSA: 96.72
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
4-methoxypyridine-2,6-dicarboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-methoxypyridine-2,6-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM253376-1g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 1g |
$184 | 2021-08-04 | |
| Chemenu | CM253376-5g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 5g |
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| Chemenu | CM253376-10g |
4-Methoxypyridine-2,6-dicarboxylic acid |
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| Chemenu | CM253376-25g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 25g |
$1758 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85280-5g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 5g |
¥1900.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85280-1g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 1g |
¥584.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85280-250mg |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 250mg |
¥347.0 | 2024-07-19 | |
| Alichem | A029192094-5g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 5g |
$545.40 | 2023-09-01 | |
| Alichem | A029192094-10g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 10g |
$873.00 | 2023-09-01 | |
| Alichem | A029192094-25g |
4-Methoxypyridine-2,6-dicarboxylic acid |
52062-26-7 | 95% | 25g |
$1974.00 | 2023-09-01 |
4-methoxypyridine-2,6-dicarboxylic acid Suppliers
4-methoxypyridine-2,6-dicarboxylic acid Related Literature
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1. Nucleophilic substitution reactions at planar four-co-ordinate monoanionic platinum(II) complexesBruno Pitteri,Lucio Cattalini,Gavino Chessa,Giampaolo Marangoni,Nicoletta Stevanato,Martin L. Tobe J. Chem. Soc. Dalton Trans. 1991 3049
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Fengzhi Tang,Sungho V. Park,Nigam P. Rath,Liviu M. Mirica Dalton Trans. 2018 47 1151
Additional information on 4-methoxypyridine-2,6-dicarboxylic acid
4-Methoxypyridine-2,6-dicarboxylic Acid (CAS No: 52062-26-7) - A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry
4-Methoxypyridine-2,6-dicarboxylic acid, identified by its Chemical Abstracts Service registry number CAS No: 52062-26-7, is a versatile and highly functionalized heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including therapeutic agents targeting neurological disorders, infectious diseases, and cancer. Its unique structural features, comprising a pyridine core substituted with methoxy and dicarboxylic acid groups, make it an invaluable building block for designing novel chemical entities with tailored biological activities.
The 4-methoxypyridine-2,6-dicarboxylic acid molecule exhibits a rich chemical reactivity that allows for diverse functionalization strategies. The presence of two carboxylic acid groups at the 2- and 6-positions provides multiple sites for further derivatization, enabling the construction of complex molecular architectures. This reactivity has been leveraged in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. Recent advances in solid-phase peptide synthesis have highlighted the utility of this compound as a key intermediate in generating libraries of peptidomimetics with enhanced stability and bioavailability.
In addition to its role in peptidomimetic chemistry, 4-methoxypyridine-2,6-dicarboxylic acid has found applications in the development of small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to human diseases. For instance, researchers have utilized this compound as a scaffold for designing inhibitors of polyketide synthases (PKSs), which are essential enzymes in the biosynthesis of many secondary metabolites produced by microorganisms. These inhibitors have shown promise in preclinical studies as potential treatments for infectious diseases caused by drug-resistant bacteria. The methoxy group on the pyridine ring enhances solubility and metabolic stability, making it an attractive feature for drug-like properties.
The CAS No: 52062-26-7 designation ensures standardized identification and facilitates accurate literature retrieval and regulatory compliance. This compound is widely used in academic and industrial research settings due to its well-documented synthetic protocols and predictable reactivity. Its incorporation into libraries for high-throughput screening has been instrumental in identifying novel hits with therapeutic potential. For example, fragment-based drug design strategies have employed derivatives of 4-methoxypyridine-2,6-dicarboxylic acid to identify small molecules that bind to specific protein targets with high affinity. These fragments can then be optimized through iterative cycles of synthesis and biological testing to yield lead compounds ready for further development.
The pharmaceutical industry has also explored the use of 4-methoxypyridine-2,6-dicarboxylic acid derivatives in the development of antiviral agents. The pyridine core is a common motif in many antiviral drugs due to its ability to interact with viral enzymes and receptors. By modifying the substituents on the pyridine ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against viral proteases and polymerases, making them promising candidates for treating viral infections caused by RNA viruses such as influenza and HIV.
Beyond its applications in drug discovery, 4-methoxypyridine-2,6-dicarboxylic acid has been utilized in materials science and catalysis. Its ability to act as a ligand or co-ligand in transition metal catalysis has enabled the development of novel catalysts for organic transformations relevant to industrial processes. For instance, palladium complexes featuring this ligand have been employed in cross-coupling reactions that are pivotal for constructing complex organic molecules efficiently. The methoxy group provides steric hindrance and electronic modulation, allowing chemists to tailor catalytic activity for specific reactions.
The synthesis of 4-methoxypyridine-2,6-dicarboxylic acid typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Advances in synthetic methodologies have improved both yield and scalability, making it more accessible for large-scale applications. Techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated functionalization have been particularly useful in constructing the desired molecular framework efficiently. These synthetic advances have reduced costs and improved purity standards, ensuring that researchers can rely on high-quality starting materials for their investigations.
The growing interest in green chemistry has also influenced the synthesis of 4-methoxypyridine-2,6-dicarboxylic acid. Researchers are increasingly adopting solvent-free reactions, catalytic methods that minimize waste generation, and energy-efficient processes to align with sustainable practices. These efforts not only reduce environmental impact but also enhance cost-effectiveness by decreasing reliance on hazardous reagents or excessive purification steps. The development of such eco-friendly synthetic routes underscores the compound's importance as a cornerstone intermediate in modern chemical research.
In conclusion, 4-methoxypyridine-2,6-dicarboxylic acid (CAS No: 52062-26-7) is a multifaceted compound with broad applications across multiple disciplines within chemical biology and medicinal chemistry. Its unique structural features enable diverse functionalization strategies that have been exploited in drug discovery programs targeting various diseases. The continued exploration of this compound's potential will undoubtedly lead to further innovations in synthetic chemistry and therapeutic development.
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